molecular formula C9H10N4O2 B5710122 3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B5710122
M. Wt: 206.20 g/mol
InChI Key: WCIQNGXBDIBRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a heterocyclic compound that serves as a versatile and privileged scaffold in synthetic and medicinal chemistry . Its structure features a rigid bipyrazole core, which contributes to the molecule's stability and makes it an excellent building block for constructing more complex molecular architectures . The presence of both electron-donating methyl groups and an electron-withdrawing carboxylic acid functional group on the heteroaromatic system creates a unique reactivity profile, enabling selective modifications and enhancing its utility in diverse synthetic applications . This compound is of significant interest in the development of pharmaceuticals and agrochemicals, where it acts as a key precursor for bioactive molecules . The carboxylic acid moiety allows for further derivatization into amides or esters and facilitates metal complexation, making the compound a valuable ligand in coordination chemistry and for the synthesis of metal-organic frameworks (MOFs) . The balanced lipophilicity and polarity contributed by its substituents can be leveraged to optimize the pharmacokinetic properties of resulting candidate molecules . This product is intended for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-4-8(5(2)11-10-4)6-3-7(9(14)15)13-12-6/h3H,1-2H3,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQNGXBDIBRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern.

  • Methylation: : The methyl groups are introduced at the 3’ and 5’ positions through a methylation reaction. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Coupling of Pyrazole Rings: : The two pyrazole rings are then coupled through a carbon-carbon bond formation reaction. This can be achieved using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.

  • Introduction of the Carboxylic Acid Group: : The carboxylic acid group is introduced at the 5 position through a carboxylation reaction. This can be achieved using carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the methyl groups or the carboxylic acid group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the methyl or carboxylic acid groups.

Scientific Research Applications

3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science:

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H,1’H-4,4’-bipyrazole: Similar structure but with different substitution pattern.

    4,4’-dinitro-1H,1’H-3,3’-bipyrazole: Contains nitro groups instead of methyl groups.

    3,3’,5,5’-tetramethyl-1H,1’H-4,4’-bipyrazole: Contains additional methyl groups.

Uniqueness

3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

3',5'-Dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 890625-09-9

The compound features two pyrazole rings connected by a carbon-carbon bond, with methyl groups at the 3' and 5' positions and a carboxylic acid group at the 5 position. Its unique structure allows for diverse interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding. Additionally, it modulates signal transduction pathways by interacting with various receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5519

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising cytotoxic effects. Notably:

  • Human Leukemia Cell Lines : Demonstrated efficacy with IC50 values as low as 1.50 µM.
  • Breast Cancer Cells (MCF-7) : Showed significant inhibition of cell growth and induction of apoptosis at concentrations below 20 µM .

Anti-inflammatory Effects

Preliminary studies suggest that this bipyrazole derivative may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses. This aspect is particularly relevant for therapeutic applications in diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several bipyrazole derivatives, including this compound. The results indicated that this compound exhibited superior potency compared to traditional antibiotics like ceftriaxone .
  • Anticancer Mechanism Investigation : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to alterations in cell morphology and significant reductions in cell viability, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl boronic acids with halogenated pyrazole precursors in deoxygenated DMF/water mixtures. Key reagents include Pd(PPh₃)₄ and K₃PO₄. Reaction optimization involves varying temperature (80–120°C), solvent ratios (e.g., DCM:DMF), and equivalents of coupling reagents like Oxyma .

Q. How is the structural integrity of this bipyrazole derivative confirmed post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at 3' and 5' positions), FTIR to confirm carboxylic acid C=O stretching (~1700 cm⁻¹), and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%). Mass spectrometry (ESI-MS) provides molecular ion validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After reaction completion, filter the mixture to remove Pd catalysts, then concentrate under reduced pressure. Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Centrifugation aids in isolating crystalline products .

Q. What solvents are compatible with this compound for in vitro assays?

  • Methodological Answer : The carboxylic acid group enhances solubility in polar aprotic solvents (DMF, DMSO) and basic aqueous buffers (pH >7). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation .

Q. Are there known stability issues under varying pH or temperature conditions?

  • Methodological Answer : Stability studies using HPLC-UV (λ = 254 nm) show degradation at extreme pH (<3 or >11) or prolonged heating (>80°C). Store lyophilized solids at -20°C in inert atmospheres. Aqueous solutions are stable for 48 hours at 4°C .

Q. What spectral databases or reference standards are available for this compound?

  • Methodological Answer : PubChem (CID: 1048925-07-0) provides computed physicochemical data. Cross-reference with synthetic intermediates (e.g., ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates) using spectral libraries like SDBS or NIST .

Q. How can researchers distinguish this compound from structurally similar bipyrazole analogs?

  • Methodological Answer : Compare NOESY NMR to confirm spatial proximity of methyl groups. High-resolution mass spectrometry (HRMS) distinguishes exact mass differences (e.g., vs. 3,4-dimethyl-1H-pyrazole derivatives). X-ray crystallography resolves regiochemistry ambiguities .

Advanced Research Questions

Q. How do substituent variations on the bipyrazole core affect biological activity?

  • Methodological Answer : Synthesize analogs with substituted aryl groups (e.g., 4-methoxyphenyl, cyclohexyl) and test in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to correlate substituent bulk/logP with binding affinity to targets like COX-2 or kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (SPR for binding vs. cellular IC₅₀) and validate with knockout cell lines to exclude off-target effects .

Q. How can computational modeling predict this compound’s interaction with metalloenzymes?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to analyze chelation potential of the carboxylic acid and pyrazole nitrogen atoms. Molecular dynamics (AMBER) simulations assess stability in enzyme active sites (e.g., carbonic anhydrase) .

Q. What experimental designs are optimal for studying its pharmacokinetics in vivo?

  • Methodological Answer : Use radiolabeled (¹⁴C) compound in Sprague-Dawley rats. Collect plasma samples at intervals (0–24 h), extract via protein precipitation (ACN), and quantify using LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ with non-compartmental analysis .

Q. How does the compound’s electronic structure influence its reactivity in metal-catalyzed reactions?

  • Methodological Answer : Perform cyclic voltammetry to determine redox potentials. Correlate with Hammett σ values of substituents. Test catalytic activity in Pd-mediated C–H activation reactions, monitoring yields with GC-MS .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Slow vapor diffusion (ether into DCM solution) promotes single-crystal growth. Use synchrotron X-ray sources for small crystals. Resolve disorder in methyl groups with SHELXL refinement .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

  • Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl) while maintaining molecular weight <500 Da. Use PAMPA-BBB assays to measure permeability. LogD (pH 7.4) should ideally be 1–3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.